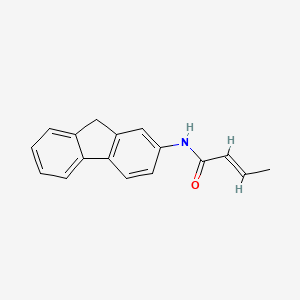
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-: is a peptide composed of glycine, serine, and alanine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of peptides like Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptides can participate in substitution reactions, where functional groups on the side chains are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a model compound in the development of new peptide synthesis techniques.
Catalysis: Studied for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Investigated for its role in mediating interactions between proteins.
Cell Signaling: Studied for its involvement in signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific proteins or peptides.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用机制
The mechanism of action of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter receptor signaling, or stabilize protein-protein interactions.
相似化合物的比较
Glycine, L-alanylglycyl-: A simpler peptide with similar structural features.
Glycine, L-serylglycyl-: Contains serine and glycine residues, similar to the target compound.
L-alanylglycyl-L-alanyl-: Another peptide with alanine and glycine residues.
Uniqueness: Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
61121-40-2 |
|---|---|
分子式 |
C15H26N6O8 |
分子量 |
418.40 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(20-11(24)4-18-15(29)9(16)6-22)13(27)17-3-10(23)21-8(2)14(28)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,29)(H,19,28)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,9-/m0/s1 |
InChI 键 |
YIKZEZHFGMRQCO-CIUDSAMLSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)N |
规范 SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)



